Superior Potency for Tumor-Associated hCA IX Compared to Acetazolamide (AAZ)
Carbonic anhydrase inhibitor 18 demonstrates significantly higher potency against the tumor-associated isoform hCA IX compared to the clinical standard acetazolamide (AAZ). This is a critical differentiator for oncology applications. The Ki value for inhibitor 18 is 1.9 nM, whereas AAZ has a reported Ki of 25.8 nM under comparable assay conditions [1].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase IX (hCA IX) |
|---|---|
| Target Compound Data | 1.9 nM |
| Comparator Or Baseline | Acetazolamide (AAZ) Ki = 25.8 nM |
| Quantified Difference | Inhibitor 18 is 13.6-fold more potent than AAZ against hCA IX. |
| Conditions | Stopped-flow CO2 hydration assay using recombinant hCA IX enzyme. |
Why This Matters
This 13.6-fold increase in potency against a key oncological target directly impacts the effective concentration required in cellular and in vivo models, enabling research at lower, potentially less toxic doses.
- [1] Lomelino, C. L., et al. (2020). Benzenesulfonamide Derivatives 5a–s and Reference Compounds 1 and 2, AAZ, and SLC-0111. Table 1: Ki Values (nM). ACS Medicinal Chemistry Letters. Retrieved from PMC7236538. View Source
